1-(ジフルオロメチル)-3-フェニル-1H-ピラゾール-5-カルボン酸

説明

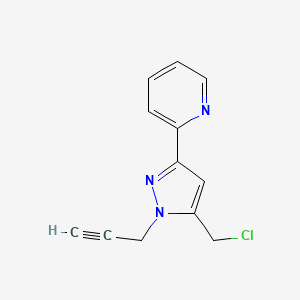

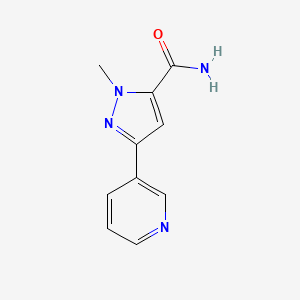

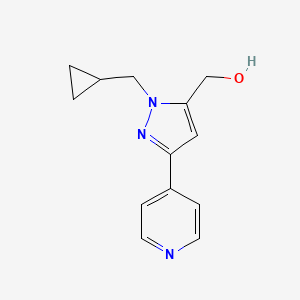

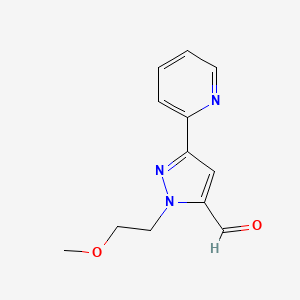

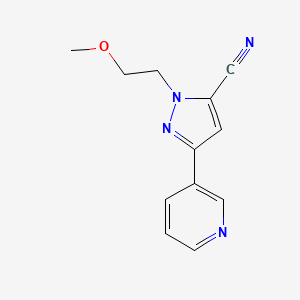

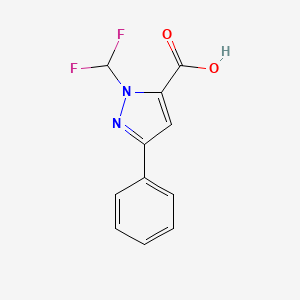

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a chemical compound used commercially as an intermediate in the synthesis of seven fungicides. These fungicides function by inhibiting succinate dehydrogenase (SDHI), an enzyme involved in mitochondrial respiration. The compound consists of a pyrazole ring with specific functional groups attached: difluoromethyl, methyl, and carboxylic acid groups .

Synthesis Analysis

The first reported synthesis of this pyrazole acid dates back to 1993, conducted by chemists at Monsanto. The process involves treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and acetic anhydride. Subsequent treatment with methyl hydrazine yields the desired pyrazole ring, which is then hydrolyzed to obtain the final compound .

Molecular Structure Analysis

The molecular formula of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is C6H6F2N2O2 , with a molar mass of 176.12 g/mol . It features a pyrazole ring with the difluoromethyl group, a methyl group, and a carboxylic acid group strategically positioned .

Physical And Chemical Properties Analysis

科学的研究の応用

医薬品開発

1-(ジフルオロメチル)-3-フェニル-1H-ピラゾール-5-カルボン酸のジフルオロメチル基は、医薬品化学において、治療用化合物の代謝安定性とバイオアベイラビリティを向上させる能力があるため、重要な役割を果たします . この化合物は、抗菌、抗高血圧、癌静止、細胞毒性など、幅広い生物学的活性を示す様々な薬理活性分子の合成の前駆体として役立ちます .

後期段階官能基化

この化合物は、既存の枠組みを破壊することなく、複雑な分子に官能基を導入するために使用される技術である、後期段階官能基化において貴重です . これにより、タンパク質などの大型生体分子へのジフルオロメチル基の部位選択的導入が可能になり、標的療法の開発に不可欠となる可能性があります。

有機合成方法

この化合物は、新しい有機合成方法の開発に利用できます。 例えば、クロスカップリング反応による複雑な分子の構築のためのビルディングブロックとして、または求核置換反応における試薬として作用し、合成化学者の利用可能なツールボックスを拡張することができます .

放射性標識とイメージング

1-(ジフルオロメチル)-3-フェニル-1H-ピラゾール-5-カルボン酸: は、アポトーシスのデュアルモーダル(MRI/光学)イメージングプローブの開発に使用することができます . この化合物は、放射性標識が可能であるため、生物学的プロセスや疾患に関する貴重な洞察を提供するイメージング剤を作成するための候補となります。

プロセス化学

プロセス化学において、1-(ジフルオロメチル)-3-フェニル-1H-ピラゾール-5-カルボン酸のような化合物の合成におけるスケーラビリティと安全性は、非常に重要です。 ジフルオロメチル化技術の進歩により、医薬品関連分子のアクセスが簡素化され、プロセス化学における効率と持続可能性に焦点を当てた関心が生まれました .

作用機序

Target of Action

The primary target of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle and facilitating the transfer of electrons to the electron transport chain.

Mode of Action

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid acts by inhibiting the activity of SDH . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This can lead to cell death, particularly in cells that are heavily dependent on mitochondrial respiration, such as fungal cells .

Biochemical Pathways

The inhibition of SDH by 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid affects the citric acid cycle and the electron transport chain . The citric acid cycle is disrupted due to the accumulation of succinate and the decreased production of fumarate. The electron transport chain is affected due to the reduced transfer of electrons from succinate to ubiquinone . This leads to a decrease in the proton gradient across the mitochondrial membrane, disrupting ATP synthesis .

Result of Action

The result of the action of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is the inhibition of fungal growth . By inhibiting SDH, it disrupts energy production and increases oxidative stress within the fungal cell, leading to cell death .

将来の方向性

生化学分析

Biochemical Properties

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as histone deacetylase 6 (HDAC6), where it acts as a mechanism-based and essentially irreversible inhibitor . This interaction is significant because HDAC6 is involved in various cellular processes, including gene expression regulation and protein deacetylation. The compound’s ability to inhibit HDAC6 suggests its potential use in therapeutic applications, particularly in oncology and neurodegenerative diseases.

Cellular Effects

The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of HDAC6 affects the acetylation status of various proteins, including tubulin and cortactin, which are crucial for cell motility and stability . Additionally, the compound’s impact on gene expression can lead to changes in cellular responses, potentially making it a valuable tool in cancer treatment by inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of HDAC6, leading to the formation of a stable complex that inhibits the enzyme’s activity . This inhibition is achieved through a two-step slow-binding mechanism, where the compound first binds reversibly to the enzyme, followed by a covalent modification that results in irreversible inhibition. This mechanism highlights the compound’s potential as a selective inhibitor with therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can change over time. Studies have shown that the compound remains stable under standard storage conditions, but its activity can degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes, with minimal degradation observed over time. This stability makes it a reliable compound for prolonged experimental use.

Dosage Effects in Animal Models

The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are then conjugated with glucuronic acid or glutathione in phase II metabolism, facilitating their excretion from the body. The involvement of these metabolic pathways ensures the compound’s efficient clearance and reduces the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is primarily transported across cell membranes by the L-type amino acid transporter 1 (LAT1), which is highly expressed in various tissues, including the brain and cancer cells. This selective transport mechanism enhances the compound’s accumulation in target tissues, improving its therapeutic efficacy.

Subcellular Localization

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits specific subcellular localization patterns that influence its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes. Additionally, it can be directed to specific subcellular compartments through post-translational modifications, such as phosphorylation, which add targeting signals to the molecule. This precise localization ensures that the compound exerts its effects at the intended sites within the cell, enhancing its therapeutic potential.

特性

IUPAC Name |

2-(difluoromethyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-11(13)15-9(10(16)17)6-8(14-15)7-4-2-1-3-5-7/h1-6,11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKWBKFHQFOSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。